N-(2-氨基乙基)-1H-吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

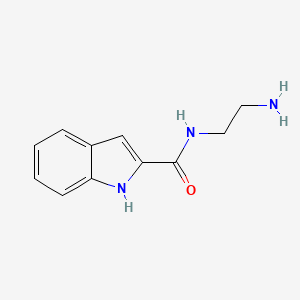

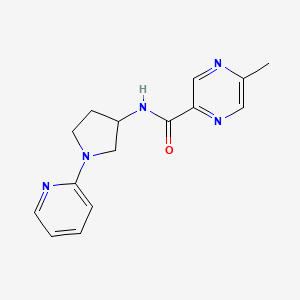

“N-(2-Aminoethyl)-1H-indole-2-carboxamide” likely refers to a compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals . The “N-(2-aminoethyl)” part suggests the presence of an aminoethyl group attached to the nitrogen atom of the indole . The “carboxamide” part indicates the presence of a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2) linked to the same carbon atom .

Molecular Structure Analysis

The molecular structure of “N-(2-aminoethyl)-1H-indole-2-carboxamide” would be expected to feature an indole ring system, an aminoethyl group, and a carboxamide group . The exact arrangement of these groups would depend on the specific locations of the bonds within the molecule .

Chemical Reactions Analysis

The chemical reactions of “N-(2-aminoethyl)-1H-indole-2-carboxamide” would likely be influenced by the presence of the indole, aminoethyl, and carboxamide groups . For example, the indole group might undergo electrophilic substitution reactions, while the aminoethyl group could participate in reactions involving the amine functionality .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-aminoethyl)-1H-indole-2-carboxamide” would be influenced by its molecular structure . For example, the presence of the polar carboxamide group might enhance its solubility in polar solvents, while the aromatic indole group might contribute to its UV/Vis absorption properties .

科学研究应用

Peptide Nucleic Acids (PNAs) with Chiral Backbone Modifications

Background

A peptide nucleic acid (PNA) is a synthetic nucleic acid mimic where the sugar-phosphate backbone of DNA is replaced by a peptide backbone. PNAs exhibit several advantageous properties, including high affinity for complementary DNA and RNA, resistance to nucleases and proteases, and low protein binding affinity .

- Antisense and Antigene Therapy:

- Researchers have explored chiral PNAs for treating genetic disorders, viral infections, and cancer .

Synthesis of N-(Boc-Aminoethylglycin)thymine Ethyl Ester

Background

N-(Boc-Aminoethylglycin)thymine Ethyl Ester is a monomer used in nucleic acid research. It is synthesized from the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate and thymine nucleobase .

Applications

- Oligonucleotide Synthesis :

Amine-Modified Spherical Cellulose Nanocrystal (CNC) Aerogels

Background

Cellulose nanocrystals (CNCs) are renewable nanomaterials derived from cellulose. Amine modification enhances their reactivity and versatility .

Applications

- Drug Delivery and Tissue Engineering: Adsorbents and Catalyst Supports:

作用机制

Target of Action

The primary target of N-(2-aminoethyl)-1H-indole-2-carboxamide Similar compounds have been shown to interact with various receptors and enzymes in the body .

Mode of Action

The exact mode of action of N-(2-aminoethyl)-1H-indole-2-carboxamide It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by N-(2-aminoethyl)-1H-indole-2-carboxamide Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-aminoethyl)-1H-indole-2-carboxamide These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

The molecular and cellular effects of N-(2-aminoethyl)-1H-indole-2-carboxamide Similar compounds have been shown to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-aminoethyl)-1H-indole-2-carboxamide . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .

安全和危害

The safety and hazards associated with “N-(2-aminoethyl)-1H-indole-2-carboxamide” would depend on its specific physical and chemical properties . For example, if it is a solid at room temperature, it might pose a dust explosion hazard. If it is a liquid, it might pose a fire hazard. Its toxicity would depend on factors such as its specific biological activity and the dose .

未来方向

The future directions for research on “N-(2-aminoethyl)-1H-indole-2-carboxamide” could include further studies to elucidate its mechanism of action, optimize its synthesis, and evaluate its potential applications . For example, it might be investigated as a potential therapeutic agent for various diseases, or as a building block for the synthesis of more complex molecules .

属性

IUPAC Name |

N-(2-aminoethyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-5-6-13-11(15)10-7-8-3-1-2-4-9(8)14-10/h1-4,7,14H,5-6,12H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWRNAVXBIRDFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2601343.png)

![2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid](/img/structure/B2601344.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2601354.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2601356.png)

![4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2601357.png)

![N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide](/img/structure/B2601358.png)

![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2601360.png)

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2601363.png)